ethyl 4-methyl-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-5-carboxylate
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Overview
Description
- Ethyl 4-methyl-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-5-carboxylate is a complex organic compound with a diverse structure.
- It contains a thiazole ring, a tetrazole ring, and an ester group.
- The compound’s systematic IUPAC name is 2-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)propan-2-yl]phenyl]ethyl 4-methylbenzenesulfonate .
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
- the synthesis of similar heterocyclic compounds often involves multistep reactions, including cyclization, esterification, and functional group transformations.
Chemical Reactions Analysis
- The compound may undergo various reactions due to its diverse functional groups:
Oxidation: Oxidative processes could affect the thiazole or tetrazole rings.
Reduction: Reduction reactions might target the carbonyl group or other functional moieties.
Substitution: Substitution reactions could occur at the phenyl or ester groups.
- Common reagents and conditions would depend on the specific reaction, but typical reagents include strong acids, bases, and reducing agents.
- Major products would vary based on the reaction type and conditions.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate due to its diverse structure and potential biological activity.
Anticancer Properties: Explore its effects on cancer cells, considering the tetrazole and thiazole rings.
Antimicrobial Activity: Assess its antibacterial or antifungal properties.
Industrial Applications: Investigate its use in materials science or as a building block for other compounds.
Mechanism of Action
- The exact mechanism remains elusive, but it likely interacts with cellular targets due to its structural complexity.
- Potential molecular targets could include enzymes, receptors, or signaling pathways.
Comparison with Similar Compounds
- Unfortunately, I don’t have a direct list of similar compounds for comparison.
- you can explore related heterocyclic structures, such as indoles, quinazolines, or imidazoles, to highlight its uniqueness .
Remember that the compound’s detailed synthesis and applications may require further research beyond the available information
Biological Activity
Ethyl 4-methyl-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-5-carboxylate, identified by its CAS number 1574529-41-1, is a compound of interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anticonvulsant, and antimicrobial properties, supported by case studies and research findings.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₀N₆O₃S |
Molecular Weight | 400.5 g/mol |
Structure | Chemical Structure |
Anticancer Activity
Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. A study highlighted the effectiveness of thiazole derivatives in targeting various cancer cell lines. For instance, derivatives similar to this compound have shown promising results against human lung adenocarcinoma cells (A549) with IC50 values indicating potent cytotoxicity .
Case Study: Thiazole Derivatives in Cancer Treatment
A systematic evaluation of thiazole derivatives demonstrated that modifications to the phenyl ring and the thiazole structure significantly impacted their anticancer efficacy. For example, the introduction of electron-donating groups like methyl at specific positions enhanced cytotoxic activity against various cancer types .
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has been extensively studied. This compound is hypothesized to share similar mechanisms with other thiazole compounds that have demonstrated efficacy in picrotoxin-induced convulsion models.
Research Findings
In a study involving multiple thiazole derivatives, several compounds exhibited significant anticonvulsant activity at doses as low as 30 mg/kg when tested in animal models. The presence of specific functional groups was found to correlate with enhanced activity .
Antimicrobial Activity
Thiazole derivatives also exhibit notable antimicrobial properties. Recent studies have shown that compounds similar to this compound possess broad-spectrum antimicrobial activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
A comprehensive evaluation revealed that certain thiazole derivatives effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicated that modifications on the thiazole ring could enhance antimicrobial potency .
Properties
Molecular Formula |
C18H20N6O3S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[[4-(2-propan-2-yltetrazol-5-yl)benzoyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H20N6O3S/c1-5-27-17(26)14-11(4)19-18(28-14)20-16(25)13-8-6-12(7-9-13)15-21-23-24(22-15)10(2)3/h6-10H,5H2,1-4H3,(H,19,20,25) |
InChI Key |
UQUPKKARGHJPHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C3=NN(N=N3)C(C)C)C |
Origin of Product |
United States |
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